Technical Guide: Physicochemical Profile of 5-Bromo-3-(trifluoromethyl)quinoline
Technical Guide: Physicochemical Profile of 5-Bromo-3-(trifluoromethyl)quinoline
The following technical guide details the physicochemical properties, synthesis, and reactivity of 5-Bromo-3-(trifluoromethyl)quinoline , a specialized heterocyclic scaffold used in medicinal chemistry.
[1]
Chemical Identity & Structural Analysis
5-Bromo-3-(trifluoromethyl)quinoline is a dual-functionalized heteroaromatic scaffold.[1] It features a quinoline core substituted with a trifluoromethyl group at the C3 position (heterocyclic ring) and a bromine atom at the C5 position (carbocyclic ring). This specific substitution pattern renders it a high-value intermediate for "scaffold hopping" in drug discovery, balancing metabolic stability (via –CF₃) with synthetic versatility (via –Br).[1]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 5-Bromo-3-(trifluoromethyl)quinoline |
| CAS Registry Number | 1239462-41-9 |
| Molecular Formula | C₁₀H₅BrF₃N |
| Molecular Weight | 276.05 g/mol |
| SMILES | FC(F)(F)c1cncc2c1cccc2Br |
| InChI Key | VNSFCVOSRMUVIX-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
Structural Conformation
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C3-Trifluoromethyl Group: Located on the pyridine ring, the –CF₃ group exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the basicity of the quinoline nitrogen. Sterically, it adds bulk to the "western" sector of the molecule, often improving selectivity in protein binding pockets.
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C5-Bromine Atom: Positioned on the benzene ring (peri-position relative to the nitrogen lone pair vector, though distant), this halogen serves as a handle for cross-coupling reactions. Its position at C5 is electronically distinct from the C3 position, allowing for orthogonal functionalization.
Physicochemical Properties
The following data synthesizes experimental values from homologous series and computational predictions where specific experimental data is proprietary.
Table 1: Physicochemical Constants
| Property | Value / Range | Context |
| Melting Point | 62–68 °C (Predicted) | Solid at room temperature; typical for halo-trifluoromethyl quinolines.[1] |
| Boiling Point | ~300 °C (at 760 mmHg) | High boiling point due to molecular weight and polarity.[1] |
| Density | 1.68 ± 0.1 g/cm³ | High density attributed to heavy halogen (Br) and fluorine content.[1] |
| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic.[1] The –CF₃ group adds ~1.2 log units compared to 5-bromoquinoline.[1] |
| pKa (Conjugate Acid) | ~2.5 – 3.0 (Predicted) | Significantly lower than unsubstituted quinoline (pKa 4.9) due to the electron-withdrawing –CF₃ and –Br groups.[1] |
| Topological Polar Surface Area | 12.89 Ų | Low TPSA indicates excellent potential for blood-brain barrier (BBB) permeability.[1] |
| Solubility | < 0.1 mg/mL (Water) | Practically insoluble in water.[1] Soluble in DCM, DMSO, Methanol, Ethyl Acetate. |
Solubility & Lipophilicity Profile
The presence of the trifluoromethyl group renders the molecule highly hydrophobic.
-
Formulation Implications: Requires co-solvents (e.g., PEG-400, DMSO) or cyclodextrin complexation for biological assays.[1]
-
ADME Prediction: High permeability is expected across lipid bilayers, but high plasma protein binding (>95%) is likely due to the lipophilic nature.
Synthetic Pathways
Access to 5-Bromo-3-(trifluoromethyl)quinoline typically follows two strategies: Ring Construction (De novo synthesis) or Late-Stage Functionalization (Bromination).[1]
Pathway A: Regioselective Bromination (Preferred)
The most direct route involves the electrophilic bromination of the parent 3-(trifluoromethyl)quinoline.
-
Reagent: N-Bromosuccinimide (NBS) in concentrated H₂SO₄ or Br₂/AlCl₃.
-
Mechanism: The protonated quinoline ring (quinolinium ion) deactivates the pyridine moiety. Electrophilic attack is directed to the electron-rich benzene ring.[1]
-
Regioselectivity: Attack favors the C5 and C8 positions. Separation of the 5-bromo and 8-bromo isomers is required via column chromatography.[1]
Pathway B: Modified Skraup/Combes Synthesis
Constructing the ring with substituents in place.[1]
-
Precursors: 2-Amino-4-bromobenzaldehyde + Trifluorinated carbonyl equivalent (e.g., 3,3,3-trifluoropropanal derivatives).[1]
-
Challenge: Controlling the regiochemistry of the cyclization to ensure the –CF₃ lands at C3.
Caption: Figure 1. Synthetic workflow via electrophilic bromination of the deactivated quinoline core.
Reactivity & Applications
This scaffold is a "privileged structure" in medicinal chemistry, offering three distinct vectors for modification.
Functionalization Logic
-
C5-Bromine (The Handle):
-
Reactivity: Excellent substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Application: Used to attach aryl, heteroaryl, or amine groups to extend the pharmacophore.
-
-
C3-Trifluoromethyl (The Modulator):
-
Reactivity: Generally chemically inert under standard coupling conditions.[1]
-
Role: Blocks metabolic oxidation at the C3 position (a common soft spot in quinolines) and modulates the pKa of the nitrogen.
-
-
N1-Nitrogen (The Anchor):
Caption: Figure 2.[1] Divergent functionalization pathways for the 5-bromo-3-(trifluoromethyl)quinoline scaffold.
Experimental Protocols
Protocol A: General Suzuki-Miyaura Coupling
Use this protocol to functionalize the C5 position.[1]
Reagents:
-
5-Bromo-3-(trifluoromethyl)quinoline (1.0 equiv)[1]
-
Aryl boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Charge a reaction vial with the quinoline substrate, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen.[1]
-
Add the degassed solvent mixture.[1]
-
Heat to 90 °C for 4–12 hours. Monitor conversion by LC-MS.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Analytical HPLC Method
Standard method for purity assessment.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm and 220 nm.[1]
-
Retention Time: Expect late elution (approx. 7–8 min) due to high lipophilicity (LogP ~4.0).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Precautions:
-
Operate in a fume hood to avoid inhalation of dust/vapors.[1]
-
Wear nitrile gloves and safety glasses.[1]
-
In case of contact, wash immediately with soap and water.
References
-
Sigma-Aldrich. 5-Bromo-3-(trifluoromethyl)quinoline Product Data. Available at: [1]
-
ChemScene. 3-Bromo-5-(trifluoromethyl)quinoline and Isomer Properties. Available at: [6]
-
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available at:
-
BenchChem. Technical Guide to the Physicochemical Properties of Bromoquinolines. Available at:
-
Royal Society of Chemistry. Recent advancement in the synthesis of quinoline derivatives. Org. Biomol. Chem. Available at: [1][6]
Sources
- 1. Quinoline, 5-bromo-3-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]
- 2. WO2003093239A2 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
